Structural Divergence from the ENT2-Selective Prototype FPMINT: Triazine vs. Methanesulfonamide Scaffold
The target compound differs from the well-characterized, ENT2-preferring inhibitor FPMINT by replacement of the entire 6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine warhead with a simple methanesulfonamide group linked via an ethylene spacer . In the Li et al. (2022) SAR series, removal of the naphthalene moiety (structurally akin to loss of the triazine-naphthyl system) abolished all ENT inhibitory activity . The methanesulfonamide head in the target compound introduces a hydrogen-bond donor and acceptor topology distinct from the triazine core, making it a scaffold-hopping probe whose ENT activity cannot be inferred from FPMINT data without de novo testing . This structural divergence is the primary differentiation for procurement: it represents a deliberate simplification of the FPMINT chemotype for SAR exploration.
| Evidence Dimension | Structural scaffold (warhead group attached to 2-fluorophenylpiperazine core) |
|---|---|
| Target Compound Data | Methanesulfonamide group separated by ethylene linker; absence of triazine or naphthalene moiety |
| Comparator Or Baseline | FPMINT: 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine |
| Quantified Difference | Qualitative scaffold difference; FPMINT triazine-naphthyl system is essential for ENT inhibitory activity based on SAR . Target compound's methanesulfonamide activity has not been reported in peer-reviewed literature. |
| Conditions | Structural comparison based on published chemical structures ; no direct biological comparison data available. |
Why This Matters
Procurement of this compound is scientifically justified only as a simplified FPMINT analog for probing the minimal pharmacophore required for ENT interaction, not as a validated ENT inhibitor substitute.
- [1] Li R, Mak WW, Li J, Zheng C, Shiu PH, Seto SW, Lee SM, Leung GP. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Front Pharmacol. 2022 Feb 21;13:837555. doi: 10.3389/fphar.2022.837555. View Source
- [2] PubChem. Compound Summary: N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide. CID 53400425. View Source
